2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid

Description

Properties

IUPAC Name |

2-[[2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c19-13(17-9-14(20)21)10-18-15(22)12(24-16(18)23)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,19)(H,20,21)/b7-4+,12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNBNXIKOJONLG-JHLWKMQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid is a complex compound that incorporates a thiazolidine core, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

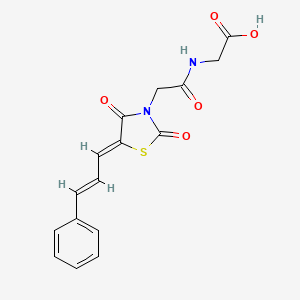

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 347.45 g/mol |

| CAS Number | 682775-71-9 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that compounds with thiazolidine structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazolidine derivatives have been shown to possess significant antimicrobial properties. They inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes.

- Antioxidant Properties : The presence of dioxo groups in the structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : Compounds similar to this one have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic transmission and is particularly relevant in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent AChE inhibitory activity. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) was determined to be approximately 5 µM , indicating strong potential for therapeutic applications in cognitive disorders.

Case Studies

- Neuroprotective Effects : A study published in Pharmacology Reports highlighted the neuroprotective effects of thiazolidine derivatives in animal models of Alzheimer's disease. The compound significantly improved memory retention and reduced neuroinflammation markers compared to control groups.

- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) reported that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazolidine structures exhibit significant anticancer properties. The specific compound in focus has shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in xenograft models.

Case Study : A study demonstrated that derivatives of thiazolidines could inhibit the growth of breast and lung cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Mechanisms may include:

- Inhibition of pro-inflammatory cytokines.

- Modulation of immune responses.

Case Study : In vitro studies have shown that the compound can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential for treating inflammatory diseases .

Antihyperglycemic Activity

Thiazolidine derivatives are known for their role in glucose metabolism regulation. The specific compound may enhance insulin sensitivity and reduce blood glucose levels.

Case Study : Research indicated that similar thiazolidinedione compounds improved glycemic control in diabetic animal models by activating peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a key role in glucose homeostasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidine derivatives. The presence of specific functional groups significantly influences biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Thiazolidine ring | Essential for biological activity |

| Dioxo group | Enhances binding affinity to targets |

| Phenylallylidene moiety | Contributes to anticancer properties |

Synthesis Pathways

The synthesis of 2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid typically involves multi-step organic reactions. Common methods include:

- Formation of the thiazolidine ring.

- Introduction of the dioxo group.

- Coupling with acetamido acetic acid.

These synthetic pathways are crucial for producing derivatives with enhanced biological activity.

Comparison with Similar Compounds

Key Observations :

- Halogenated aryl acetamide substituents (e.g., P8 with Cl groups) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- The acetic acid side chain in the target compound and analogues (e.g., 2-(2,4-dioxo-5-(4-methoxybenzylidene)thiazolidin-3-yl)acetic acid) introduces acidity, favoring salt formation and formulation stability .

Antifungal Activity

- In a study of nine [(5Z)-thiazolidin-3-yl]acetic acid derivatives, compounds with pyridin-2-ylmethylene or arylalkylidene groups exhibited moderate antifungal activity against Candida and Aspergillus strains. However, the target compound’s activity remains unexplored in this context .

Anticonvulsant Activity

- Thiazolidinones with thiazole-carbamoyl or nitrobenzylidene substituents (e.g., 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one) showed potent anticonvulsant effects in pentylenetetrazole (PTZ) and maximal electroshock (MES) assays, with low acute toxicity .

Cytotoxicity

- Derivatives like P23–P25 demonstrated cytotoxic activity against CEM, K-562, and KCL-22 cancer cell lines, with IC₅₀ values ranging from 5–20 µM.

Physicochemical and Spectroscopic Properties

- UV-Vis Spectra : Pyridin-2-ylmethylene derivatives (e.g., P6–P9) exhibit λmax at ~332 nm due to π→π* transitions in the conjugated system, whereas phenylallylidene derivatives (e.g., target compound) may show redshifted absorption due to extended conjugation .

- NMR Data : The (E)-3-phenylallylidene group in the target compound would produce distinct ¹H-NMR signals for the allylic protons (~δ 6.5–7.5 ppm) and coupling constants (J = 12–16 Hz for E-configuration) .

Structure-Activity Relationship (SAR) Trends

C5 Substituents :

- Electron-withdrawing groups (e.g., pyridinyl, nitro) enhance antifungal/anticancer activity but may increase toxicity.

- Extended conjugation (e.g., allylidene vs. benzylidene) improves membrane interaction but complicates synthesis .

C3 Substituents :

- Acidic groups (e.g., acetic acid) improve solubility but reduce CNS penetration.

- Aryl acetamides (e.g., P8) enhance target binding via hydrophobic interactions .

Q & A

Basic: What are the standard synthetic routes for preparing this thiazolidinone-based compound, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves a multi-step condensation reaction. A general protocol includes refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and appropriate aldehydes (e.g., oxocompounds) in a DMF/acetic acid mixture (2–3 hours) . For example, substituents like 4-methoxyphenyl or 3-phenylallylidene can be introduced via aldehyde precursors. Optimization strategies:

- Solvent system : DMF-acetic acid mixtures enhance solubility of intermediates.

- Catalyst : Sodium acetate acts as a base to deprotonate intermediates.

- Temperature : Reflux (~110°C) ensures efficient cyclization.

Post-reaction, recrystallization from DMF-ethanol improves purity . Yield improvements (e.g., 34–74% in related compounds ) depend on substituent steric/electronic effects and precise stoichiometry.

Advanced: How can computational chemistry tools guide the design of derivatives with enhanced bioactivity?

Answer:

Integrated computational-experimental workflows, such as those at ICReDD, combine quantum chemical calculations (e.g., DFT for reaction path analysis) and machine learning to predict:

- Reactivity : Transition-state modeling identifies favorable reaction pathways, reducing trial-and-error synthesis .

- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to targets like PPARγ or EGFR. For instance, furan-substituted analogs in showed anticancer activity via PPARγ modulation .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize synthesizable candidates .

Basic: What spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

Answer:

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .

- NMR :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers reconcile discrepancies in biological activity data among structurally similar analogs?

Answer:

Contradictions often arise from substituent effects. For example, in -phenylallylidene derivatives showed varying cytotoxicity (34–74% yields) due to:

- Substituent position : Para-substituted aryl groups (e.g., 4-methoxyphenyl) enhance solubility and target affinity compared to meta-substituted analogs.

- Experimental design : Standardize assays (e.g., MTT for cytotoxicity) across cell lines (e.g., HepG2 vs. MCF-7) to control variability.

- Statistical validation : Use multivariate analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Basic: How do substituents on the thiazolidinone core influence physicochemical properties, and what methods assess these changes?

Answer:

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Hydrophobic groups (e.g., benzyl) improve membrane permeability (measured via PAMPA assay) .

- Analytical methods :

Advanced: What in silico methodologies best predict protein-ligand interactions for this compound, and how can results be validated experimentally?

Answer:

- Docking protocols :

- Validation :

Basic: What purification techniques are recommended for isolating this compound, especially for scale-up?

Answer:

- Recrystallization : Use DMF-acetic acid (1:1) for high-purity crystals .

- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) separates isomers (Z/E) .

- Scale-up : Gradient sublimation under reduced pressure minimizes thermal decomposition .

Advanced: How can researchers leverage structural analogs to explore structure-activity relationships (SAR) for dual-target inhibition?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.